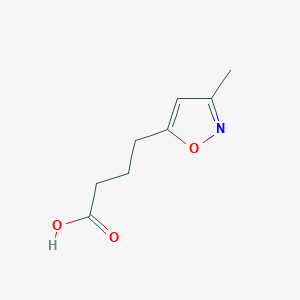
4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 . It is used for research purposes .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of various oxazole derivatives has been a focus of researchers due to their wide spectrum of biological activities .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure also includes a butanoic acid group attached to the oxazole ring .Physical And Chemical Properties Analysis
“4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid” is a liquid at room temperature . It has a molecular weight of 170.17 and a molecular formula of C7H10N2O3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been found to have potent antibacterial activity. It has been shown to have a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Antimonooxidase Activity
The compound has been found to have antimonooxidase effect in vitro. This property could be useful in the development of modern anti-infective drugs .
Treatment of Glaucoma
The compound has been developed as a promising drug candidate for the treatment of glaucoma. It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Treatment of Epilepsy
The inhibition of human carbonic anhydrases (hCAs) has a wide range of pharmacological applications in the treatment of epilepsy .
Oncology
The compound could be used in oncology due to its ability to inhibit human carbonic anhydrases (hCAs), which are enzymes involved in many important physiological and pathological processes .
Antiviral Properties
Oxazole derivatives, such as the compound , have been tested for their antiviral properties in a SARS-CoV-2 pseudovirus model .
Anti-Inflammatory Properties
Oxazole derivatives have been found to have anti-inflammatory properties .
Antioxidant Properties
Oxazole derivatives have also been found to have antioxidant properties .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .
Eigenschaften
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(12-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNWRXFTCHCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)


![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)
![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)


![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)
